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A Comparative Guide to 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivatives and Other CDK2

Inhibitors for Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at

the G1/S transition. Its dysregulation is a common feature in many cancers, making it a prime

target for therapeutic intervention. A wide array of small molecule inhibitors targeting CDK2

have been developed. This guide provides an objective comparison of the performance of

derivatives of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine with other notable CDK2 inhibitors,

supported by experimental data. While specific data for the parent compound 4-Methoxy-1H-
pyrazolo[3,4-b]pyridine is limited in publicly available literature, this guide focuses on its well-

characterized derivatives, specifically 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-

b]pyridine compounds.

Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

The following table summarizes the IC50 values for several CDK2 inhibitors, including

derivatives of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine. It is important to note that IC50 values

can vary between different studies due to variations in experimental conditions.
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Inhibitor
CDK2 IC50
(µM)

Other Kinase
IC50 (µM)

Cell Line
Proliferation
IC50 (µM)

Reference(s)

4-Aryl-3-(4-

methoxyphenyl)-

1-phenyl-1H-

pyrazolo[3,4-

b]pyridine (9a)

1.630 CDK9: 0.262 Hela: 2.59 [1][2]

4-Aryl-3-(4-

methoxyphenyl)-

1-phenyl-1H-

pyrazolo[3,4-

b]pyridine (14g)

0.460 CDK9: 0.801
MCF7: 4.66,

HCT-116: 1.98
[1][2]

Dinaciclib 0.001 CDK1: 0.001 - [3]

BMS-265246 0.009 - - [3]

SU 9516 - - - [3]

Roscovitine 0.7 CDK1: 0.65 - [4]

Milciclib 0.045 CDK1: 0.398 - [4]

BLU-222 0.0026 CDK1: 0.2336 - [4]

PF-07104091 ~0.001 (Ki) >0.1 (Ki) - [4]

Flavopiridol 0.1 CDK1: 0.03 - [5]

AT7519 0.044 CDK1: 0.19 - [5]

BAY-1000394 0.005-0.025
CDK1: 0.005-

0.025
- [5]

Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CDK2 inhibitors and the methods used to evaluate

them, the following diagrams illustrate the CDK2 signaling pathway and a general experimental

workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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